molecular formula C19H19ClN2O2S2 B2428030 (2Z)-3-[(4-chlorophenyl)amino]-3-(methylsulfanyl)-2-[4-(propan-2-yl)benzenesulfonyl]prop-2-enenitrile CAS No. 1025318-25-5

(2Z)-3-[(4-chlorophenyl)amino]-3-(methylsulfanyl)-2-[4-(propan-2-yl)benzenesulfonyl]prop-2-enenitrile

Cat. No.: B2428030
CAS No.: 1025318-25-5
M. Wt: 406.94
InChI Key: VIJVDTITJQKGQH-HNENSFHCSA-N
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Description

(2Z)-3-[(4-chlorophenyl)amino]-3-(methylsulfanyl)-2-[4-(propan-2-yl)benzenesulfonyl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an isopropylphenylsulfonyl group, and a methylthioprop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(4-chlorophenyl)amino]-3-(methylsulfanyl)-2-[4-(propan-2-yl)benzenesulfonyl]prop-2-enenitrile typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Chlorophenyl Intermediate: This step involves the reaction of 4-chloroaniline with suitable reagents to form the chlorophenyl intermediate.

    Introduction of the Isopropylphenylsulfonyl Group: The chlorophenyl intermediate is then reacted with isopropylphenylsulfonyl chloride under controlled conditions to introduce the sulfonyl group.

    Formation of the Methylthioprop-2-enenitrile Moiety: The final step involves the reaction of the intermediate with methylthioprop-2-enenitrile under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(4-chlorophenyl)amino]-3-(methylsulfanyl)-2-[4-(propan-2-yl)benzenesulfonyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(2Z)-3-[(4-chlorophenyl)amino]-3-(methylsulfanyl)-2-[4-(propan-2-yl)benzenesulfonyl]prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-[(4-chlorophenyl)amino]-3-(methylsulfanyl)-2-[4-(propan-2-yl)benzenesulfonyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylamine: Shares the chlorophenyl group but lacks the sulfonyl and methylthioprop-2-enenitrile moieties.

    Isopropylphenylsulfonyl Chloride: Contains the sulfonyl group but lacks the chlorophenyl and methylthioprop-2-enenitrile moieties.

    Methylthioprop-2-enenitrile: Contains the methylthioprop-2-enenitrile moiety but lacks the chlorophenyl and sulfonyl groups.

Uniqueness

The uniqueness of (2Z)-3-[(4-chlorophenyl)amino]-3-(methylsulfanyl)-2-[4-(propan-2-yl)benzenesulfonyl]prop-2-enenitrile lies in its combination of functional groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Biological Activity

The compound (2Z)-3-[(4-chlorophenyl)amino]-3-(methylsulfanyl)-2-[4-(propan-2-yl)benzenesulfonyl]prop-2-enenitrile is a synthetic derivative that exhibits a range of biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure

The compound features a complex structure characterized by:

  • A 4-chlorophenyl group
  • A methylsulfanyl moiety
  • A benzenesulfonyl group attached to a propene nitrile backbone.

This unique arrangement contributes to its biological activity and interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound possesses significant biological activities, including:

  • Anticancer Activity
    • Studies have shown that similar sulfonamide derivatives exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, compounds with sulfonamide functionalities have demonstrated effectiveness against various cancer types, including breast and prostate cancers .
  • Enzyme Inhibition
    • The compound is hypothesized to act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies on related compounds suggest substantial inhibitory effects against these enzymes, which are critical in neurodegenerative diseases and urea metabolism, respectively .
  • Antimicrobial Properties
    • Similar derivatives have shown promising antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The presence of the sulfonamide group is often linked to enhanced antibacterial efficacy .
  • Anti-inflammatory Effects
    • Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory mediators such as TNF-α and IL-6. This suggests a mechanism where the compound may reduce inflammation in various models of disease .

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzyme Activity : By binding to active sites on enzymes like AChE, the compound could prevent substrate interaction, thereby inhibiting enzymatic activity.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Inflammatory Pathways : The compound may interact with signaling pathways that regulate inflammation, reducing the production of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluating the anticancer potential of sulfonamide derivatives found that specific modifications enhanced cytotoxicity against breast cancer cells. The mechanism was attributed to increased apoptosis via mitochondrial pathways .
  • Enzyme Inhibition Analysis :
    • In vitro assays demonstrated that compounds with similar structural features inhibited AChE with IC50 values ranging from 1 to 10 µM, indicating potential for treating Alzheimer’s disease .
  • Microbial Sensitivity Tests :
    • Antibacterial assays revealed that the compound exhibited significant activity against gram-positive bacteria, supporting its potential use as an antimicrobial agent .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits AChE and urease
AntimicrobialEffective against Salmonella typhi
Anti-inflammatoryReduces levels of TNF-α and IL-6

Properties

IUPAC Name

(Z)-3-(4-chloroanilino)-3-methylsulfanyl-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S2/c1-13(2)14-4-10-17(11-5-14)26(23,24)18(12-21)19(25-3)22-16-8-6-15(20)7-9-16/h4-11,13,22H,1-3H3/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJVDTITJQKGQH-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=C(C=C2)Cl)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C(/NC2=CC=C(C=C2)Cl)\SC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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